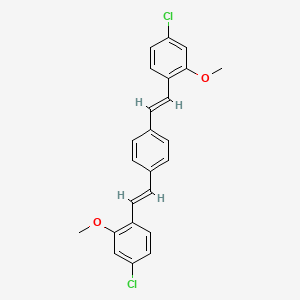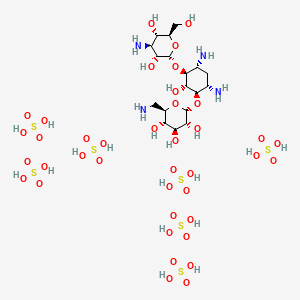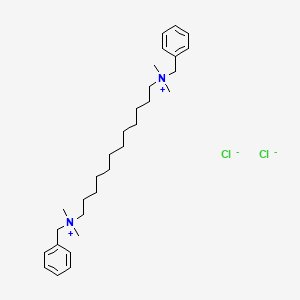
Einecs 285-327-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a combination of 2-ethylhexanoic acid and dodecylamine in a 1:1 ratio . It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexanoic acid, compound with dodecylamine (1:1), involves the reaction of 2-ethylhexanoic acid with dodecylamine . The reaction typically occurs under controlled conditions to ensure the correct stoichiometric ratio and to prevent side reactions. The reaction can be represented as follows:
[ \text{C}8\text{H}{16}\text{O}2 + \text{C}{12}\text{H}{27}\text{N} \rightarrow \text{C}{20}\text{H}_{43}\text{NO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethylhexanoic acid, compound with dodecylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-ethylhexanoic acid, compound with dodecylamine (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid, compound with dodecylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-ethylhexanoic acid: A component of the compound, known for its use in various industrial applications.
Dodecylamine: Another component, widely used in the production of surfactants and other specialty chemicals.
Uniqueness
The uniqueness of 2-ethylhexanoic acid, compound with dodecylamine (1:1), lies in its combined properties, which are not present in the individual components. The compound exhibits unique chemical and physical properties that make it suitable for specific applications in various fields .
Properties
CAS No. |
85068-69-5 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
dodecan-1-amine;2-ethylhexanoic acid |
InChI |
InChI=1S/C12H27N.C8H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-5-6-7(4-2)8(9)10/h2-13H2,1H3;7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
HCXQCXTTWLTPAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.CCCCC(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















